molecular formula C10H13N3O B8700707 3-Amino-4-((3-hydroxypropyl)amino)benzonitrile

3-Amino-4-((3-hydroxypropyl)amino)benzonitrile

Cat. No. B8700707
M. Wt: 191.23 g/mol
InChI Key: ZIZNPXHJTRTERT-UHFFFAOYSA-N
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Description

3-Amino-4-((3-hydroxypropyl)amino)benzonitrile is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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properties

Product Name

3-Amino-4-((3-hydroxypropyl)amino)benzonitrile

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-4-(3-hydroxypropylamino)benzonitrile

InChI

InChI=1S/C10H13N3O/c11-7-8-2-3-10(9(12)6-8)13-4-1-5-14/h2-3,6,13-14H,1,4-5,12H2

InChI Key

ZIZNPXHJTRTERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)N)NCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-[(3-hydroxypropyl)amino]-3-nitrobenzonitrile (Intermediate 95, 13.4 g, 0.06 mol) in EtOH (500 mL) was added, under argon atmosphere, palladium over carbon (350 mg, 3.3 mmol of a 10% Pd/C) and the mixture was degassed. Then, H2 was added up to an internal pressure of 20 psi, and the final suspension was stirred at room temperature for 2.5 hours. The crude was filtered through a Whatmann glass micro fibre filter and the solvent was removed under reduced pressure to afford the title compound as a brownish solid (11.5 g, 95% yield) which was used in the next step without further purification.
Quantity
13.4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
500 mL
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solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 1.12 g (5.06 mmol) of 4-[(3-hydroxypropyl)amino]-3-nitrobenzonitrile (Intermediate 11) and 26.94 mg of 10% Pd on charcoal in 39 ml of EtOH is shaken in an hydrogen atmosphere (14 psi) for 20 hr at rt. After filtration and evaporation 1.012 g of the pure title compound are obtained.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
26.94 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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